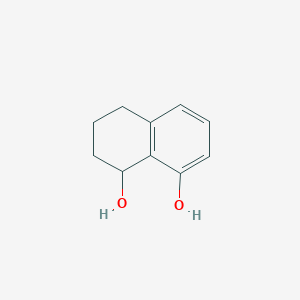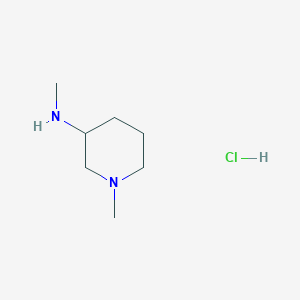![molecular formula C7H14N2S B11918700 6-Thia-2,3-diazaspiro[4.5]decane CAS No. 286390-80-5](/img/structure/B11918700.png)
6-Thia-2,3-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thia-2,3-diazaspiro[45]decane is a heterocyclic compound that features a spiro structure, incorporating sulfur and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thia-2,3-diazaspiro[4.5]decane can be achieved through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate and triphenylphosphine. This reaction forms three carbon-carbon bonds in a domino process, which includes highly regioselective carbon-carbon coupling and spiro scaffold formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-Thia-2,3-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
6-Thia-2,3-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 6-Thia-2,3-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Investigated for its potential medicinal properties.
2,8-Diazaspiro[4.5]decane: Used in various chemical syntheses and industrial applications.
Uniqueness
6-Thia-2,3-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring. This combination of elements and structure imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
286390-80-5 |
|---|---|
Formule moléculaire |
C7H14N2S |
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
6-thia-2,3-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2S/c1-2-4-10-7(3-1)5-8-9-6-7/h8-9H,1-6H2 |
Clé InChI |
DMIYCFRMVQQMME-UHFFFAOYSA-N |
SMILES canonique |
C1CCSC2(C1)CNNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)




![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)

![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
